Cas no 135882-37-0 (1H-Pyrrolo[2,3-b]quinolin-4-amine, 2,3-dihydro-1-(phenylmethyl)-)
![1H-Pyrrolo[2,3-b]quinolin-4-amine, 2,3-dihydro-1-(phenylmethyl)- structure](https://es.kuujia.com/scimg/cas/135882-37-0x500.png)
135882-37-0 structure
Nombre del producto:1H-Pyrrolo[2,3-b]quinolin-4-amine, 2,3-dihydro-1-(phenylmethyl)-
1H-Pyrrolo[2,3-b]quinolin-4-amine, 2,3-dihydro-1-(phenylmethyl)- Propiedades químicas y físicas
Nombre e identificación
-
- 1H-Pyrrolo[2,3-b]quinolin-4-amine, 2,3-dihydro-1-(phenylmethyl)-
- Oprea1_629996
- STK283501
- 1-benzyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-amine
- 1-benzyl-2, 3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-ylamine
- 1-Benzyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-ylamine
- 135882-37-0
- HY-114002
- BRD-K11037610-001-01-4
- Anticancer agent 129?
- ZCZQCKJQIGWLFR-UHFFFAOYSA-N
- HMS1479M13
- CBDivE_008807
- CHEMBL283841
- Oprea1_316255
- ChemDiv3_002389
- Anticancer agent 129
- 1-benzyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine
- BDBM50110702
- EU-0041136
- CCG-18222
- SCHEMBL1110808
- CS-0064843
- PD128923
- DA-61102
- 1-enzyl-2,3-ihydropyrrolo[2,3-]uinolin-4-mine
- AKOS000664124
- AG-690/11351852
- AG-690/11351851
- AH-357/02177012
-
- Renchi: InChI=1S/C18H17N3/c19-17-14-8-4-5-9-16(14)20-18-15(17)10-11-21(18)12-13-6-2-1-3-7-13/h1-9H,10-12H2,(H2,19,20)
- Clave inchi: ZCZQCKJQIGWLFR-UHFFFAOYSA-N
- Sonrisas: C1CN(C2=NC3=CC=CC=C3C(=C21)N)CC4=CC=CC=C4
Atributos calculados
- Calidad precisa: 275.14241
- Masa isotópica única: 275.142247555g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 3
- Recuento de átomos pesados: 21
- Cuenta de enlace giratorio: 2
- Complejidad: 352
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 42.2Ų
- Xlogp3: 3.5
Propiedades experimentales
- PSA: 42.15
1H-Pyrrolo[2,3-b]quinolin-4-amine, 2,3-dihydro-1-(phenylmethyl)- Literatura relevante
-
Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538
-
Dipendu Mandal,Pranab Deb,Bijan Mondal,Arunabha Thakur,Joseph Ponniah S,Sundargopal Ghosh RSC Adv., 2013,3, 18614-18625
-
Tiddo J. Mooibroek,Martin Lutz,Anthony L. Spek,Elisabeth Bouwman Dalton Trans., 2010,39, 11027-11034
-
T. Lan,Y. Hu,G. Wu,X. Tao,W. Chen J. Mater. Chem. C, 2015,3, 1888-1892
135882-37-0 (1H-Pyrrolo[2,3-b]quinolin-4-amine, 2,3-dihydro-1-(phenylmethyl)-) Productos relacionados
- 120466-68-4((1R)-1-(3,4,5-trimethoxyphenyl)ethan-1-ol)
- 2229351-93-1(4-(1-bromopropan-2-yl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole)
- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)
- 244189-70-6(3-(propan-2-yl)aminopropanoic acid hydrochloride)
- 429624-10-2(1-[2-(2-Chloro-phenoxy)-acetyl]-1H-indole-3-carboxylic acid methyl ester)
- 7463-35-6(N-(3-Chloro-2-methylphenyl)acetamide)
- 1218591-94-6(2-[3-(hydroxymethyl)piperidin-1-yl]propanoic acid)
- 2228664-74-0(tert-butyl N-2-(2-amino-3-hydroxy-2-methylpropyl)-5-chlorophenylcarbamate)
- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)
- 2171787-76-9(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid)
Proveedores recomendados
atkchemica
(CAS:135882-37-0)1H-Pyrrolo[2,3-b]quinolin-4-amine, 2,3-dihydro-1-(phenylmethyl)-

Pureza:95%+
Cantidad:1g/5g/10g/100g
Precio ($):Informe